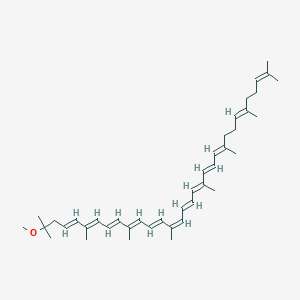
13-cis-Spheroidene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-cis-spheroidene is the cartenoid ether that is the methyl ether of (3E,13cis)-3,4-didehydro-1,2,7',8'-tetrahydro-psi,psi-caroten-1-ol
Applications De Recherche Scientifique
Isolation and Spectroscopic Analysis
- A study by Jiang et al. (1998) detailed the isolation of cis-trans isomers of spheroidene, including 13-cis-spheroidene, through high-pressure liquid chromatography. They used nuclear magnetic resonance (NMR) spectroscopy for configurational determination and analyzed electronic absorption and Raman spectra of these isomers (Jiang et al., 1998).
Fluorescence Spectroscopy
- Koyama et al. (1995) conducted fluorescence spectroscopy of 13′-cis-spheroidene at 170 K, comparing it to all-trans-spheroidene. Their research provides insights into why the all-trans configuration might be naturally selected for the light-harvesting function in photosynthesis (Koyama et al., 1995).
Resonance Raman Spectra Analysis
- Boereboom et al. (2011) investigated different configurations of spheroidene, including 13-cis, using quantum chemical methods to understand its nature in the photosynthetic reaction center of Rhodobacter sphaeroides. They compared the resonance Raman (RR) spectra of various configurations (Boereboom et al., 2011).
Energy Dissipative Photoprotection Mechanism
- A study by Arulmozhiraja et al. (2015) explored the photoprotective mechanism of carotenoid spheroidene, specifically the 15,15'-cis-spheroidene, in the photosynthetic reaction centers. They used theoretical investigations to understand its triplet energy relaxation mechanism (Arulmozhiraja et al., 2015).
Cis-to-trans Isomerization Studies
- Fujii et al. (2002) traced cis-to-trans isomerization of various spheroidene isomers, including 13-cis, upon excitation to the triplet state. This study was essential in understanding the photochemistry of these carotenoids (Fujii et al., 2002).
Stereoisomers and Their Spectroscopic Properties
- Pendon et al. (2005) performed an optical spectroscopic and computational study on locked-cis-isomers of spheroidene. This research aimed to understand the relationships between stereochemistry, photochemistry, photophysics, and biological function in carotenoids (Pendon et al., 2005).
Vibrational Analysis and Isotopomers
- Kok et al. (1994) presented resonance Raman spectra of spheroidene and its labeled isotopomers, contributing to the understanding of its molecular structure in different environments (Kok et al., 1994).
Triplet-State Dynamics
- Pendon et al. (2006) investigated the triplet state properties of carotenoids, including spheroidene, to understand the physiological significance of the preferential binding of cis-carotenoids in bacterial photosynthetic reaction centers (Pendon et al., 2006).
Propriétés
Nom du produit |
13-cis-Spheroidene |
|---|---|
Formule moléculaire |
C41H60O |
Poids moléculaire |
568.9 g/mol |
Nom IUPAC |
(6E,10E,12E,14E,16E,18Z,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,24,26,28-dodecaene |
InChI |
InChI=1S/C41H60O/c1-34(2)20-14-23-37(5)26-17-29-38(6)27-15-24-35(3)21-12-13-22-36(4)25-16-28-39(7)30-18-31-40(8)32-19-33-41(9,10)42-11/h12-13,15-16,18-22,24-28,30-32H,14,17,23,29,33H2,1-11H3/b13-12+,24-15+,25-16+,30-18+,32-19+,35-21+,36-22-,37-26+,38-27+,39-28+,40-31+ |
Clé InChI |
FJOCMTHZSURUFA-KXCOHNEYSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



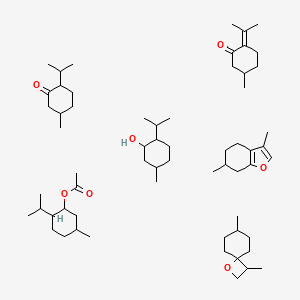
![(Z)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylethanimine](/img/structure/B1237097.png)
![(4Z)-5-methyl-4-[(1-methylindol-3-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1237098.png)

![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-4-thiazolyl]-4-quinazolinamine](/img/structure/B1237106.png)

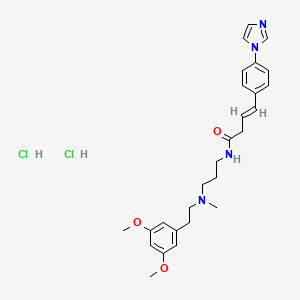

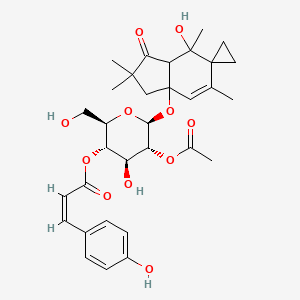

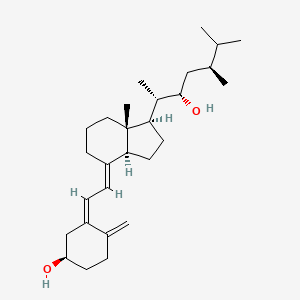
![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)